benzhydryl 9H-xanthene-9-carboxylate

mGluR1 pharmacology allosteric modulation GPCR functional selectivity

Benzhydryl 9H-xanthene-9-carboxylate (diphenylmethyl xanthene-9-carboxylate; C27H20O3; MW 392.4 g/mol) is a carboxylate ester derivative of 9H-xanthene-9-carboxylic acid featuring a sterically bulky benzhydryl (diphenylmethyl) substituent. The compound has been catalogued in authoritative bioactivity databases with an IC50 of 257 nM for antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1), assessed via inhibition of glutamate-induced intracellular calcium mobilization in Chem-3 cells.

Molecular Formula C27H20O3
Molecular Weight 392.4 g/mol
Cat. No. B338172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzhydryl 9H-xanthene-9-carboxylate
Molecular FormulaC27H20O3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C27H20O3/c28-27(30-26(19-11-3-1-4-12-19)20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)29-24-18-10-8-16-22(24)25/h1-18,25-26H
InChIKeyNIVYDHJHFACFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzhydryl 9H-xanthene-9-carboxylate (CAS 791788-77-7): A Diphenylmethyl Ester of 9H-Xanthene-9-carboxylic Acid for mGluR1-Targeted Research Procurement


Benzhydryl 9H-xanthene-9-carboxylate (diphenylmethyl xanthene-9-carboxylate; C27H20O3; MW 392.4 g/mol) is a carboxylate ester derivative of 9H-xanthene-9-carboxylic acid featuring a sterically bulky benzhydryl (diphenylmethyl) substituent [1]. The compound has been catalogued in authoritative bioactivity databases with an IC50 of 257 nM for antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1), assessed via inhibition of glutamate-induced intracellular calcium mobilization in Chem-3 cells [2]. This places it within the broader landscape of xanthene-9-carboxylate derivatives that have been explored as pharmacological tools targeting group I metabotropic glutamate receptors, muscarinic acetylcholine receptors, and as bronchospasmolytic agents, depending on the ester/alcohol moiety selected [3].

Why Generic Substitution of Benzhydryl 9H-xanthene-9-carboxylate with Other Xanthene-9-carboxylates Fails: Structural and Pharmacological Divergence


The xanthene-9-carboxylate chemical class is defined by a core scaffold whose biological activity, selectivity, and physicochemical properties are profoundly dictated by the ester/alcohol moiety. Benzhydryl 9H-xanthene-9-carboxylate carries a diphenylmethyl ester group that confers unique steric bulk, high lipophilicity (XLogP3 = 5.7), zero hydrogen bond donors, and a low topological polar surface area (TPSA = 35.5 Ų) [1]. In contrast, aminoalkyl xanthene-9-carboxylates (e.g., 3-quinuclidinyl xanthene-9-carboxylate) bear ionizable amine groups driving muscarinic receptor antagonism and bronchospasmolytic activity, while carbamate-based analogs such as Ro 67-4853 ((9H-xanthene-9-carbonyl)carbamic acid butyl ester) act as positive allosteric modulators (PAMs) of mGluR1 rather than antagonists [2][3]. Simply interchanging these compounds within a research or procurement workflow risks introducing an entirely different pharmacological mechanism, target selectivity profile, solubility behavior, and metabolic stability, rendering comparative experimental conclusions invalid.

Quantitative Evidence Guide: Where Benzhydryl 9H-xanthene-9-carboxylate Differs Verifiably from Closest Analogs and Alternatives


mGluR1 Antagonist Activity (IC50 = 257 nM) vs. mGluR1 Positive Allosteric Modulator Ro 67-4853 (pEC50 = 7.16)

Benzhydryl 9H-xanthene-9-carboxylate demonstrates antagonist activity at the human mGlu1 receptor with an IC50 of 257 nM, measured via inhibition of glutamate-induced intracellular calcium mobilization in Chem-3 cells [1]. By contrast, the structurally related carbamate Ro 67-4853 acts as a positive allosteric modulator (PAM) at the same receptor target, with a pEC50 of 7.16 (EC50 ≈ 69 nM) for rat mGlu1a, enhancing rather than inhibiting glutamate-stimulated responses . The functional divergence—antagonism vs. positive allosteric modulation—means these two xanthene-derived compounds are pharmacologically non-interchangeable despite sharing the 9H-xanthene scaffold.

mGluR1 pharmacology allosteric modulation GPCR functional selectivity

Lipophilicity Differential: XLogP3 = 5.7 for Benzhydryl 9H-xanthene-9-carboxylate vs. ACD/LogP = 3.96 for Ro 67-4853

The target compound exhibits a computed XLogP3 of 5.7 [1], substantially higher than the ACD/LogP of 3.96 reported for Ro 67-4853 . This ΔlogP of approximately 1.74 units corresponds to a roughly 55-fold greater predicted octanol-water partition coefficient, indicating significantly higher lipophilicity. The difference originates from the replacement of the polar carbamate linker and butyl ester tail in Ro 67-4853 with the all-carbon benzhydryl (diphenylmethyl) ester moiety, which also eliminates the single hydrogen bond donor present in the carbamate NH of Ro 67-4853 (HBD count: 0 vs. 1) [1][2].

lipophilicity CNS penetration physicochemical property optimization

Enzymatic Hydrolysis Resistance of the Diphenylmethyl Ester Moiety vs. Smaller Alkyl Esters

The diphenylmethyl (benzhydryl) ester group present in the target compound is documented in the organic chemistry literature as being sterically hindered and resistant to enzymatic hydrolysis. In a systematic study of carboxyl protecting group removal by Bacillus subtilis esterase (BS2), diphenylmethyl esters exhibited less than 10% hydrolysis within 2 hours under conditions where allyl, 2-chloroethyl, and benzyl esters were rapidly cleaved [1]. This class-level behavior of diphenylmethyl esters predicts that benzhydryl 9H-xanthene-9-carboxylate will display greater in vitro stability to esterase-mediated degradation compared to xanthene-9-carboxylate esters bearing smaller, less hindered alkyl or allyl alcohol components (e.g., methyl, ethyl, allyl esters).

esterase stability diphenylmethyl protecting group enzymatic hydrolysis

Absence of Basic Amine Functionality Distinguishes Benzhydryl 9H-xanthene-9-carboxylate from Muscarinic-Active Aminoalkyl Xanthene-9-carboxylates

Benzhydryl 9H-xanthene-9-carboxylate is a neutral ester lacking basic amine groups. This distinguishes it from a large subclass of aminoalkyl xanthene-9-carboxylates—exemplified by 3-quinuclidinyl xanthene-9-carboxylate (QNX)—that incorporate ionizable tertiary or quaternary amine moieties and function as potent muscarinic acetylcholine receptor antagonists [1][2]. The Richter Gedeon patent family (US4048322A and related filings) describes numerous diaminoalkyl xanthene-9-carboxylates with bronchospasmolytic and cholinolytic activity that is entirely absent when the aminoalkyl ester group is replaced by a neutral benzhydryl ester [3]. While direct comparative binding data between the target compound and QNX at muscarinic receptors are not publicly available, the structural absence of a protonatable nitrogen at physiological pH strongly predicts lack of significant muscarinic receptor interaction.

muscarinic receptor structural selectivity off-target activity avoidance

Molecular Weight and Topological Polar Surface Area Comparison: Benzhydryl 9H-xanthene-9-carboxylate (MW 392.4, TPSA 35.5 Ų) vs. Aminoalkyl and Carbamate Analogs

The target compound has a molecular weight of 392.4 g/mol and a topological polar surface area (TPSA) of 35.5 Ų, with zero hydrogen bond donors [1]. These values position it within favorable CNS drug-like property space (MW < 400; TPSA < 60 Ų is associated with good brain penetration). In comparison, Ro 67-4853 has MW 325.36 g/mol but a larger TPSA of 65 Ų and 1 HBD . Aminoalkyl xanthene-9-carboxylates generally have MW 320-420 g/mol but carry charged amine groups at physiological pH, dramatically altering their distribution and receptor interaction profiles [2]. The lower TPSA of the target compound (35.5 vs. 65 Ų for Ro 67-4853) suggests better passive permeation across lipid bilayers, though experimental PAMPA or Caco-2 data are required for confirmation.

drug-likeness CNS MPO score molecular property differentiation

Optimal Application Scenarios for Benzhydryl 9H-xanthene-9-carboxylate Based on Verified Differential Evidence


Reference mGluR1 Antagonist Tool Compound for GPCR Allosteric Pharmacology Studies

Given its documented IC50 of 257 nM at human mGluR1 in a calcium mobilization assay [1], benzhydryl 9H-xanthene-9-carboxylate can serve as a structurally distinct antagonist control in studies exploring allosteric modulation of group I metabotropic glutamate receptors. Its antagonist functional profile contrasts with the PAM activity of Ro 67-4853 (pEC50 7.16), enabling experimental dissection of mGluR1 signaling pathways that require both negative and positive allosteric modulation readouts within the same xanthene chemical space. Researchers should confirm the antagonist mode of action in their specific cell system, as the BindingDB annotation lists 'unknown origin' for the receptor source.

CNS-Penetrant Probe Design with Enhanced Lipophilic Character

With an XLogP3 of 5.7, TPSA of 35.5 Ų, and zero hydrogen bond donors [2], this compound resides in physicochemical property space associated with favorable passive blood-brain barrier penetration. Medicinal chemistry teams optimizing CNS-exposed mGluR1 ligands may select the benzhydryl ester as a lipophilic scaffold reference point, benchmarking against the more polar Ro 67-4853 (ACD/LogP 3.96, TPSA 65 Ų, 1 HBD) when evaluating the lipophilicity-permeability trade-off. Experimental logD (pH 7.4) and PAMPA-BBB or in situ brain perfusion data should be generated to confirm the predictive advantage.

Hydrolytically Stable Ester for Prolonged In Vitro Incubation Assays

The diphenylmethyl ester moiety confers class-level resistance to enzymatic ester hydrolysis, as documented for diphenylmethyl esters in general (<10% hydrolysis over 2 hours with BS2 esterase [3]). This property makes benzhydryl 9H-xanthene-9-carboxylate a suitable candidate for cell-based assays requiring extended compound exposure (e.g., 24–72 hour chronic treatment paradigms) where smaller alkyl xanthene-9-carboxylate esters might undergo significant esterase-mediated degradation to xanthene-9-carboxylic acid and the corresponding alcohol, potentially confounding concentration-response analyses.

Selective mGluR1 Engagement Without Muscarinic Receptor Interference

Unlike aminoalkyl xanthene-9-carboxylates such as 3-quinuclidinyl xanthene-9-carboxylate (QNX), which are established muscarinic receptor antagonists [4], the target compound lacks a basic amine group entirely. This structural distinction predicts the absence of muscarinic off-target activity. In experimental systems where muscarinic receptor activation or blockade would confound the interpretation of mGluR1-mediated effects—such as hippocampal slice electrophysiology, smooth muscle contractility assays, or autonomic nervous system preparations—benzhydryl 9H-xanthene-9-carboxylate offers a cleaner pharmacological tool profile relative to amine-containing xanthene-9-carboxylate analogs.

Quote Request

Request a Quote for benzhydryl 9H-xanthene-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.